

Physicochemical Profiling & Technical Guide: (2-Ethoxy-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: (2-Ethoxy-5-fluorophenyl)methanol

Cat. No.: B7901445

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Executive Summary

(2-Ethoxy-5-fluorophenyl)methanol (CAS: 1096330-41-4) is a specialized benzyl alcohol intermediate used primarily in the synthesis of fluorinated pharmaceutical candidates. Its structural core—a benzene ring substituted with an ethoxy group and a fluorine atom—offers a unique balance of lipophilicity and metabolic stability. The ethoxy group provides steric bulk and hydrogen bond acceptance, while the fluorine atom at the 5-position modulates the electronic density of the ring, often improving metabolic resistance against oxidative metabolism in drug scaffolds.

This guide provides a technical deep-dive into its properties, synthesis, and characterization, designed for researchers requiring high-purity inputs for medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1]

Property	Detail
CAS Number	1096330-41-4
IUPAC Name	(2-Ethoxy-5-fluorophenyl)methanol
Molecular Formula	C ₉ H ₁₁ FO ₂
Molecular Weight	170.18 g/mol
SMILES	<chem>CCOC1=C(CO)C=C(F)C=C1</chem>
InChI Key	OLGUJTHKKNMNHU-UHFFFAOYSA-N
Structural Class	Fluorinated Benzyl Alcohol

Structural Insight: The molecule features an ortho-ethoxy substituent relative to the hydroxymethyl group. This proximity can induce an intramolecular hydrogen bond between the benzylic hydroxyl and the ethoxy oxygen, potentially influencing its solubility profile and conformation in solution. The fluorine atom at the meta position (relative to the methanol group) exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution at the adjacent positions.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence computational models standard in the pharmaceutical industry.

Physical Properties Table

Property	Value / Description	Note
Physical State	Solid (Low-melting)	Often appears as a white to off-white crystalline solid or waxy mass.
Melting Point	45–55 °C (Predicted)	Exact experimental value varies by crystal form; handle as a low-melting solid.
Boiling Point	~260 °C (at 760 mmHg)	Predicted based on structure/MW.
Density	1.18 ± 0.1 g/cm ³	Predicted.
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	High solubility in polar organic solvents.
Water Solubility	Low (< 1 mg/mL)	Lipophilic nature limits aqueous solubility.
pKa	~13.5 (Benzylic OH)	Typical for benzyl alcohols.

Lipophilicity & Drug-Like Properties

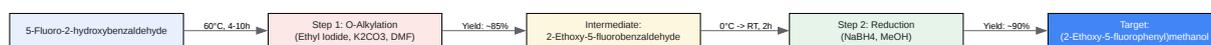
- LogP (Calculated): 1.72
- Topological Polar Surface Area (TPSA): 29.46 Å²[\[1\]](#)
- H-Bond Donors: 1
- H-Bond Acceptors: 2

Application Note: With a LogP near 1.7, this compound possesses optimal lipophilicity for crossing biological membranes, making it an excellent fragment for fragment-based drug discovery (FBDD).

Synthetic Accessibility & Purity Profiling

The synthesis of **(2-Ethoxy-5-fluorophenyl)methanol** is most reliably achieved via a two-step sequence starting from commercially available 5-fluoro-2-hydroxybenzaldehyde. This route avoids over-reduction and allows for easy purification.

Synthesis Workflow (Graphviz)



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Caption: Two-step synthesis starting from 5-fluoro-2-hydroxybenzaldehyde involving O-alkylation followed by aldehyde reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-fluorobenzaldehyde

- Setup: Charge a round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).
- Base Addition: Add Potassium Carbonate (K_2CO_3 , 2.0 eq) in a single portion. Stir for 15 minutes at room temperature.
- Alkylation: Dropwise add Iodoethane (Ethyl Iodide, 1.2 eq).
- Reaction: Heat to 60 °C and stir for 4–10 hours. Monitor by TLC (Hexane:EtOAc 8:1).
 - Checkpoint: Starting material (phenol) should disappear; a less polar aldehyde spot appears.
- Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over Na_2SO_4 , and concentrate.^[2]

Step 2: Reduction to **(2-Ethoxy-5-fluorophenyl)methanol**

- Setup: Dissolve the intermediate aldehyde (from Step 1) in Methanol (10 volumes). Cool to 0 °C.

- Reduction: Add Sodium Borohydride (NaBH_4 , 1.5 eq) portion-wise over 20 minutes. (Caution: Gas evolution).
- Completion: Allow to warm to room temperature and stir for 2 hours.
 - Checkpoint: TLC should show conversion of the aldehyde to a more polar alcohol spot.
- Quench: Quench carefully with saturated NH_4Cl solution.
- Isolation: Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Characterization Protocols

Since specific spectral data is often proprietary, the following is a theoretical assignment based on first principles and analogous structures. This serves as a validation guide for your isolated product.

Theoretical ^1H NMR Assignment (400 MHz, CDCl_3)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.90 – 7.15	Multiplet	3H	Ar-H	Aromatic protons. The fluorine coupling ($^3J_{HF}$, $^4J_{HF}$) will split these signals significantly.
4.65	Singlet (or Doublet)	2H	Ar-CH ₂ -OH	Benzylic methylene. Appears as a doublet if OH coupling is resolved.
4.05	Quartet (J=7.0 Hz)	2H	-O-CH ₂ -CH ₃	Characteristic ethoxy methylene signal.
2.20	Broad Singlet	1H	-OH	Hydroxyl proton. Shift varies with concentration and solvent.
1.42	Triplet (J=7.0 Hz)	3H	-O-CH ₂ -CH ₃	Characteristic ethoxy methyl signal.

HPLC Method for Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm and 254 nm.
- Retention Time: Expect elution around 6.5–7.5 minutes (moderately lipophilic).

Handling, Stability & Safety

Stability Profile

- Thermal Stability: Stable at room temperature. Avoid prolonged heating >100 °C.
- Reactivity: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and conversion to alkyl halides (using $\text{SOCl}_2/\text{PBr}_3$). The ethoxy group is stable under standard conditions but can be cleaved by strong Lewis acids (e.g., BBr_3).
- Storage: Store in a tightly sealed container at 2–8 °C. Hygroscopic nature is minimal but keep dry.

Safety (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures: Wear nitrile gloves and safety glasses. Work in a fume hood, especially during the alkylation step (ethyl iodide is an alkylating agent).

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for **(2-Ethoxy-5-fluorophenyl)methanol**. Retrieved from [\[Link\]](#)

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Sources

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- To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: (2-Ethoxy-5-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7901445#physicochemical-properties-of-2-ethoxy-5-fluorophenyl-methanol>]

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Phone: (601) 213-4426

Email: info@benchchem.com